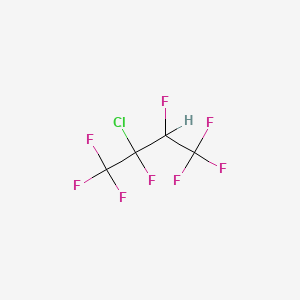
Butane, chlorooctafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, chlorooctafluoro- is a chemical compound with the molecular formula C4HClF8 . It is a derivative of butane where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which significantly alter its chemical behavior compared to its parent hydrocarbon, butane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butane, chlorooctafluoro- typically involves the halogenation of butane. This process can be carried out through various methods, including direct fluorination and chlorination. One common approach is the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is highly exothermic and requires careful control of temperature and pressure to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of butane, chlorooctafluoro- often involves the use of specialized reactors designed to handle the highly reactive fluorine gas. The process may include multiple steps to ensure complete substitution of hydrogen atoms with chlorine and fluorine. The final product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Butane, chlorooctafluoro- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated carboxylic acids.
Reduction: Reduction reactions can convert it back to less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where fluorine or chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated organic compounds.
Scientific Research Applications
Butane, chlorooctafluoro- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules, which can significantly alter their chemical properties.
Biology: Fluorinated compounds are often used in biological studies to investigate the effects of fluorine on biological systems.
Medicine: Fluorinated organic compounds are important in the development of pharmaceuticals, as fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: This compound is used in the production of specialty chemicals and materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism by which butane, chlorooctafluoro- exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Butane, octafluoro- (C4F8): Similar in structure but lacks the chlorine atom.
Butane, chlorotetrafluoro- (C4HClF4): Contains fewer fluorine atoms and one chlorine atom.
Butane, dichlorotetrafluoro- (C4H2Cl2F4): Contains two chlorine atoms and four fluorine atoms.
Uniqueness
Butane, chlorooctafluoro- is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties. The combination of these halogens makes it highly reactive and useful in various chemical processes, distinguishing it from other fluorinated butanes.
Properties
CAS No. |
71342-62-6 |
|---|---|
Molecular Formula |
C4HClF8 |
Molecular Weight |
236.49 g/mol |
IUPAC Name |
2-chloro-1,1,1,2,3,4,4,4-octafluorobutane |
InChI |
InChI=1S/C4HClF8/c5-2(7,4(11,12)13)1(6)3(8,9)10/h1H |
InChI Key |
DGROXNFZUHBKQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)Cl)(C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

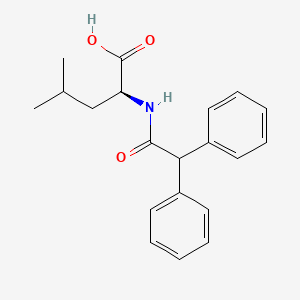

![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
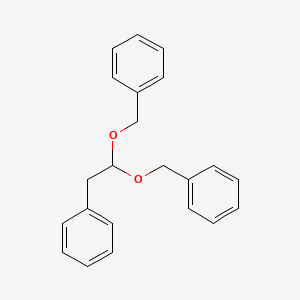
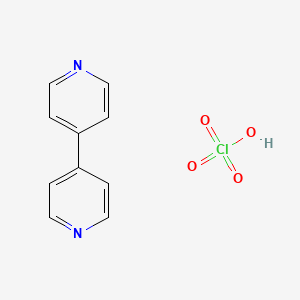
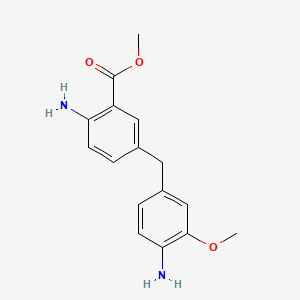
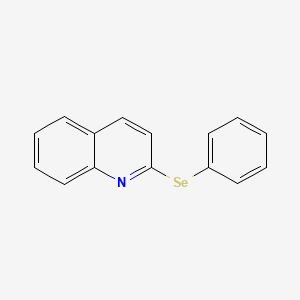

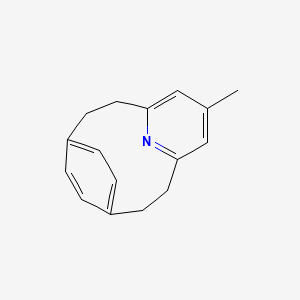
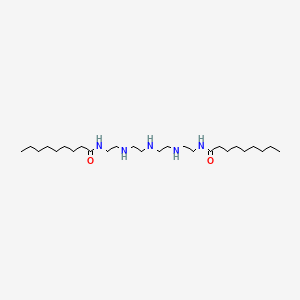
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)
![Benzonitrile, 4-[5-(trans-4-ethylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B14477784.png)
